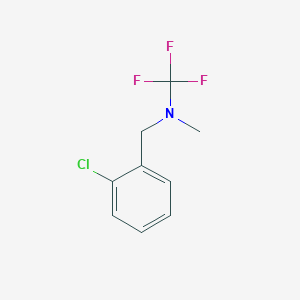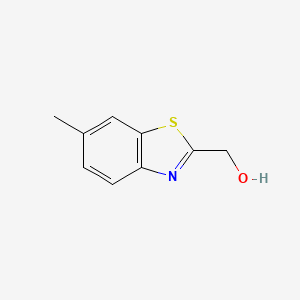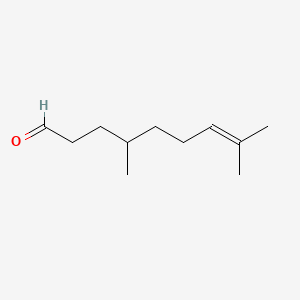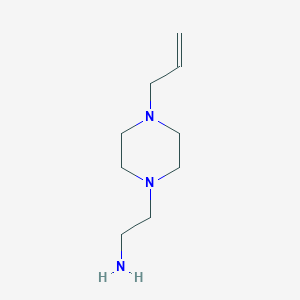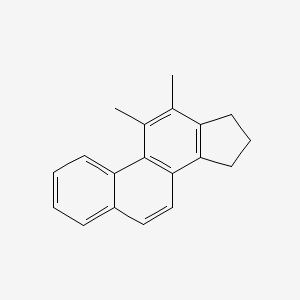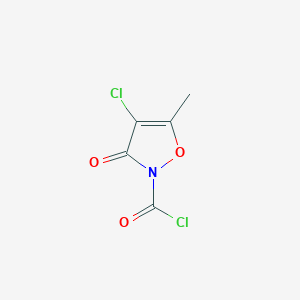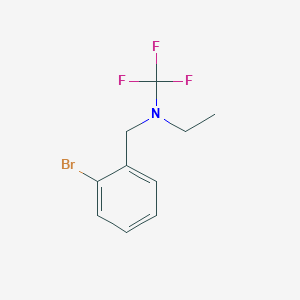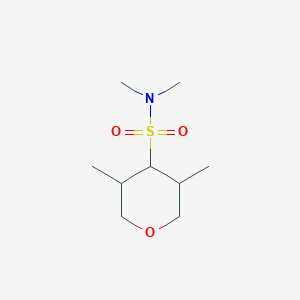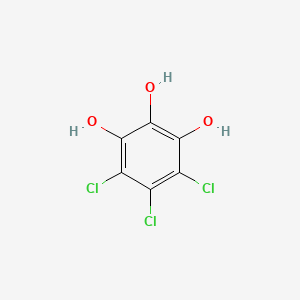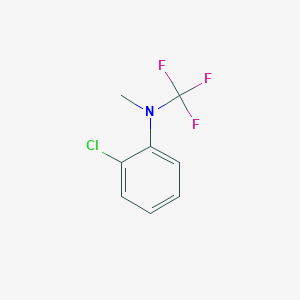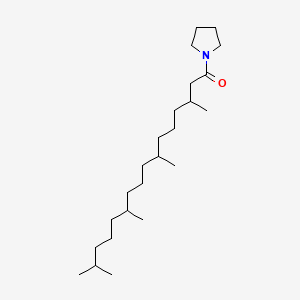![molecular formula C14H28O2 B13958600 3-Ethyl-3-[(octyloxy)methyl]oxetane CAS No. 491851-55-9](/img/structure/B13958600.png)
3-Ethyl-3-[(octyloxy)methyl]oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-[(octyloxy)methyl]oxetane is a chemical compound with the molecular formula C14H28O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-[(octyloxy)methyl]oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the oxetane is replaced by the octyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-[(octyloxy)methyl]oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the octyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-Ethyl-3-[(octyloxy)methyl]oxetane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyoxetanes, which are valuable for their unique mechanical and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical applications.
Industry: It is employed in the production of UV-curable resins and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-[(octyloxy)methyl]oxetane involves its ability to undergo ring-opening polymerization. This process is initiated by the presence of a catalyst or initiator, leading to the formation of polyoxetanes. The molecular targets and pathways involved in this reaction include the activation of the oxetane ring and subsequent propagation of the polymer chain .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-3-hydroxymethyl oxetane: This compound is similar in structure but lacks the octyloxy group.
3-Methyl-3-oxetanemethanol: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-3-[(octyloxy)methyl]oxetane is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and enhanced stability .
Propiedades
Número CAS |
491851-55-9 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
3-ethyl-3-(octoxymethyl)oxetane |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-15-11-14(4-2)12-16-13-14/h3-13H2,1-2H3 |
Clave InChI |
QSFZBTKMLAZPKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC1(COC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)

![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
